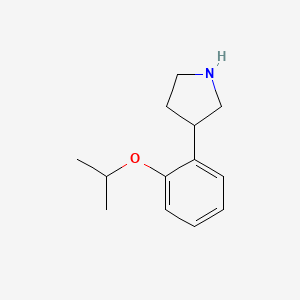

3-(2-Isopropoxyphenyl)pyrrolidine

Description

Foundational Significance of Pyrrolidine (B122466) Architectures in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. google.comnih.gov Its prevalence in a multitude of natural products, including essential amino acids like proline and hydroxyproline, and alkaloids such as nicotine, underscores its fundamental role in biological systems. nih.gov This natural abundance has inspired chemists to utilize the pyrrolidine scaffold as a versatile building block in the synthesis of complex molecules.

The significance of pyrrolidine architectures is multifaceted. From a structural standpoint, the non-planar, puckered nature of the ring allows for the creation of three-dimensional molecules, a highly desirable trait in drug design for achieving specific interactions with biological targets. google.comnih.gov This stereochemical complexity, with the potential for multiple chiral centers, enables the synthesis of a diverse array of stereoisomers, each with potentially unique biological activities. google.com Furthermore, the nitrogen atom within the pyrrolidine ring can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with enzymes and receptors. google.com

In the realm of organic synthesis, pyrrolidine derivatives have proven to be powerful tools as organocatalysts, particularly in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. nih.gov The development of novel synthetic methodologies, such as [3+2] cycloaddition reactions involving azomethine ylides, has further expanded the accessibility and diversity of substituted pyrrolidines. nih.govnih.gov

Strategic Relevance of Substituted Pyrrolidine Scaffolds in Advanced Chemical Research

The true potential of the pyrrolidine core is unlocked through the strategic placement of various substituents on the ring. The ability to modify the scaffold at different positions allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical for its efficacy as a potential drug candidate. google.comgoogle.com

Substituted pyrrolidines are integral components of numerous FDA-approved drugs, demonstrating their therapeutic relevance across a wide range of diseases. sigmaaldrich.com For instance, these scaffolds are found in antiviral medications, anticancer agents, and drugs targeting the central nervous system. google.comnih.gov The modular nature of pyrrolidine synthesis allows for the creation of large libraries of related compounds, which can be screened for biological activity against various targets. google.com This approach has been instrumental in the discovery of novel lead compounds for drug development programs. researchgate.net

The introduction of aromatic and other functional groups onto the pyrrolidine ring can lead to compounds with potent and selective biological activities. nih.gov The specific orientation of these substituents is often key to their interaction with target proteins, highlighting the importance of stereocontrolled synthesis in maximizing therapeutic potential. google.com

Research Trajectories for the 3-(2-Isopropoxyphenyl)pyrrolidine Molecular Framework

While the broader class of substituted pyrrolidines has been extensively studied, the specific molecular framework of this compound remains a largely unexplored area of chemical space. A survey of scientific literature and patent databases reveals a notable lack of specific research focused on this particular isomer. This presents a unique opportunity for investigation, as the combination of the pyrrolidine core with the 2-isopropoxyphenyl moiety could yield novel pharmacological properties.

Future research on this compound would likely begin with the development of an efficient and stereoselective synthetic route. Drawing inspiration from established methods for synthesizing related compounds, such as palladium-catalyzed cross-coupling reactions or reductive amination protocols, would be a logical starting point. The 2-isopropoxyphenyl group, with its bulky ortho-substituent, may present unique steric challenges that need to be overcome.

Once synthesized, the compound would be a prime candidate for screening in a variety of biological assays. Given the prevalence of the pyrrolidine scaffold in central nervous system active compounds, initial investigations could focus on its potential as a modulator of neurotransmitter receptors or transporters. The isopropoxy group could influence the molecule's ability to cross the blood-brain barrier and interact with specific hydrophobic pockets within target proteins.

Furthermore, the exploration of its potential as an antiviral or anticancer agent, in line with the activities of other substituted pyrrolidines, would be a valuable research direction. Computational modeling and docking studies could help to identify potential biological targets and guide the design of future derivatives with enhanced potency and selectivity. The lack of existing data makes this compound a blank slate for discovery, offering a promising, albeit challenging, frontier in medicinal chemistry research.

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry. Various synthetic strategies have been developed to achieve this transformation, each with its own advantages and limitations. These methods can be broadly categorized based on the key bond-forming step and the nature of the starting materials.

Reductive Amination Pathways for Five-Membered Nitrogen Heterocycles

Reductive amination is a powerful and widely employed method for the synthesis of amines, including cyclic structures like pyrrolidines. This strategy typically involves the reaction of a dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediates.

A common approach involves the use of 1,4-dicarbonyl compounds or their synthetic equivalents. For instance, the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium, using sodium borohydride as the reducing agent, affords N-aryl-substituted pyrrolidines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This reaction is notable for its speed and its tolerance of a wide variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.orgorganic-chemistry.org The use of sodium borodeuteride in place of sodium borohydride allows for the specific incorporation of deuterium atoms at the α-positions of the pyrrolidine ring. organic-chemistry.orgorganic-chemistry.org

| Starting Amine | Product | Yield (%) |

| Aniline | N-Phenylpyrrolidine | 95 |

| 4-Nitroaniline | N-(4-Nitrophenyl)pyrrolidine | 92 |

| 2,6-Diisopropylaniline | N-(2,6-Diisopropylphenyl)pyrrolidine | 85 |

Table 1: Examples of N-Aryl-substituted Pyrrolidines synthesized via Reductive Condensation. organic-chemistry.org

Intramolecular Cyclization of Amino Alcohols or Amino Ketones

The intramolecular cyclization of amino alcohols or amino ketones provides a direct route to the pyrrolidine ring. This method relies on the nucleophilic attack of the amino group on an electrophilic carbon, which is typically activated by converting the hydroxyl or keto group into a better leaving group or an electrophilic species, respectively.

For γ-amino alcohols, the hydroxyl group can be activated in several ways. A simple one-pot method involves treatment with thionyl chloride, which converts the alcohol to a chloride, facilitating subsequent intramolecular nucleophilic substitution by the amine to form the pyrrolidine ring. organic-chemistry.org This approach avoids the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org Alternatively, acid-promoted cyclization of N-carbamate-protected amino alcohols can be achieved by activating the hydroxyl group with orthoesters. organic-chemistry.org

Intramolecular cyclization of amino ketones can also lead to the formation of pyrrolidines, often proceeding through an intermediate iminium ion. These reactions are a key feature in various natural product syntheses. nih.gov

Applications of Mannich-Type Reactions in Pyrrolidine Construction

Mannich-type reactions, which involve the aminoalkylation of a carbon nucleophile, are a versatile tool for the synthesis of nitrogen-containing compounds. In the context of pyrrolidine synthesis, the aza-Cope rearrangement-Mannich cyclization cascade is a particularly powerful strategy. emich.eduwikipedia.org

This tandem reaction is initiated by the formation of an iminium ion from a homoallylic amine and an aldehyde. This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement (the aza-Cope rearrangement) to generate a new enol or enamine intermediate, which then undergoes an intramolecular Mannich cyclization to furnish the pyrrolidine ring. emich.eduwikipedia.orgnih.gov This reaction is highly efficient as it forms multiple C-C and C-N bonds in a single synthetic operation. emich.edu The thermodynamic driving force for this cascade is the irreversible nature of the Mannich cyclization, which leads to a stable acyl-substituted pyrrolidine. wikipedia.org The reaction can be catalyzed by various acids, including iron(III) salts. organic-chemistry.org

| Aldehyde | Pyrrolidine Product | Yield (%) |

| Acetaldehyde | 3-Methyl-1-tosyl-5-vinylpyrrolidine | 95 (conventional heating) |

| Formaldehyde | 1-Tosyl-5-vinylpyrrolidine | High |

Table 2: Pyrrolidine Synthesis via Aza-Cope-Mannich Cyclization. emich.eduorganic-chemistry.org

Intramolecular Annulation Reactions for Pyrrolidine Cores

Intramolecular annulation reactions provide a powerful means to construct cyclic systems, including the pyrrolidine core, by forming two new bonds in a single operation. These reactions often proceed through radical or cycloaddition pathways.

Redox-neutral annulation reactions have emerged as an efficient strategy. For instance, the reaction of cyclic secondary amines like pyrrolidine with α-ketoamides can lead to the formation of polycyclic imidazolidinones, which contain a fused pyrrolidine ring. acs.orgnih.gov These reactions are often catalyzed by acids like benzoic acid and proceed through the functionalization of an amine α-C–H bond. acs.orgnih.gov

Photoredox catalysis has also enabled novel intramolecular annulation strategies. For example, a formal [3+2] cycloaddition of cyclopropyl ketones with hydrazones can be achieved using photoredox catalysis to generate structurally diverse pyrrolidine rings. researchgate.net This method utilizes a redox auxiliary strategy to enable the photoreductive activation of the cyclopropyl ketone. researchgate.net

Remote C-H Functionalization via Hofmann–Löffler Reaction

The Hofmann–Löffler reaction, and its related variants like the Hofmann-Löffler-Freytag (HLF) reaction, is a classic method for the synthesis of pyrrolidines through a remote C-H functionalization process. ccspublishing.org.cnnih.gov The reaction involves the generation of a nitrogen-centered radical from an N-haloamine or a related precursor, typically under acidic conditions and initiated by heat or light. nih.gov This nitrogen radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from a δ-carbon atom, generating a carbon-centered radical. nih.govthieme-connect.com Subsequent cyclization and loss of a halogen radical furnishes the pyrrolidine ring. nih.gov

Recent advances have led to the development of catalytic and enantioselective versions of this reaction. For example, a copper-catalyzed enantioselective HLF reaction has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines from readily available oximes. thieme-connect.comthieme-connect.com This approach relies on the intramolecular γ-C–H imination of the starting oximes, where the resulting radical is intercepted by a chiral copper(II) catalyst, leading to an enantiodetermining reductive elimination to yield chiral pyrrolines, which can be further reduced to pyrrolidines. thieme-connect.comthieme-connect.com

| Substrate | Catalyst | Product | Enantiomeric Ratio |

| γ,δ-Unsaturated Oxime Ester | Cu(I)/Chiral Ligand | Chiral 1-Pyrroline | up to 99:1 |

Table 3: Enantioselective Hofmann-Löffler-Freytag Reaction. researchgate.net

Metal-Catalyzed N-Heterocyclization for Pyrrolidine Derivatives

Transition metal catalysis offers a broad and versatile platform for the synthesis of N-heterocycles, including pyrrolidines. Various metals have been shown to effectively catalyze the formation of the pyrrolidine ring through different mechanistic pathways.

Iridium-Catalyzed Reactions: Iridium complexes are effective catalysts for the N-heterocyclization of primary amines with diols. organic-chemistry.org For instance, a Cp*Ir complex can catalyze the reaction of primary amines with 1,4-butanediol to produce a variety of five-membered cyclic amines in good to excellent yields. organic-chemistry.org Chiral iridium catalysts have also been developed for the enantioselective synthesis of N-heterocycles from racemic diols and primary amines through a borrowing hydrogen annulation strategy. organic-chemistry.orgorganic-chemistry.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by [3+2] dipolar cycloaddition reactions, provides an efficient route to functionalized pyrrolidines. nih.govunife.it

Copper-Catalyzed Reactions: Copper catalysts are widely used for intramolecular C-H amination reactions to form pyrrolidines. nih.govacs.orgresearchgate.netfigshare.com These reactions can proceed through various mechanisms, often involving copper(I), (II), and (III) oxidation states. nih.gov For example, the intramolecular C–H amination of N-fluoro amides catalyzed by tris(pyrazolyl)borate copper complexes provides an effective route to both pyrrolidines and piperidines. nih.govacs.orgresearchgate.netfigshare.com Copper-catalyzed intramolecular radical amination of tertiary C(sp³)–H bonds of N-chlorosulfonamides has also been developed to access α-quaternary pyrrolidines. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in promoting nitrene insertion reactions. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org O-benzoylhydroxylamines can serve as competent alkyl nitrene precursors in combination with a rhodium catalyst for the construction of various pyrrolidine rings from the corresponding primary amines. organic-chemistry.orgresearchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Product |

| Iridium | N-Heterocyclization | Primary Amine + Diol | N-Substituted Pyrrolidine |

| Copper | Intramolecular C-H Amination | N-Haloamide | Pyrrolidine |

| Rhodium | Intramolecular Nitrene Insertion | Primary Amine + Oxidant | N-Unprotected Pyrrolidine |

Table 4: Overview of Metal-Catalyzed Pyrrolidine Syntheses.

Photochemical Transformations to Rigidified Pyrrolidine Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel photochemical strategies for the creation of rigidified pyrrolidine analogues. One such approach utilizes nitroarenes as readily available and functionalizable starting materials to assemble complex, sp³-rich bicyclic amines. bris.ac.uknih.govunizar.es This methodology provides access to the 2-azabicyclo[3.2.0]heptane framework, a scaffold that has been largely absent from medicinal chemistry libraries due to a lack of synthetic accessibility. bris.ac.uknih.govunizar.es

The mechanism of this transformation involves two key photochemical processes that occur in sequence. Initially, the nitroarene undergoes a ring expansion to form an azepine. Subsequently, the azepine is converted into a rigid bicyclic pyrroline (B1223166) through a singlet nitrene-mediated nitrogen insertion and an excited-state-4π electrocyclization. bris.ac.uk A final hydrogenolysis step yields the desired bicyclic amine derivatives with complete diastereocontrol, effectively translating the substitution pattern of the starting aromatic compound onto the three-dimensional heterocyclic product. bris.ac.uk These resulting molecules can be considered rigid analogues of pyrrolidines, with their substituents held in well-defined spatial orientations. bris.ac.uk This innovative platform technology enables the conversion of simple nitroarene feedstocks into intricate sp³-rich heterocycles with potential applications in drug discovery. bris.ac.uknih.govunizar.es The versatility of this method is showcased by its ability to produce bicyclo[3.2.0]heptane derivatives, which are important scaffolds in bioactive molecules. researchgate.net

[3+2] Cycloaddition Strategies in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including the pyrrolidine core. unife.it This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). nih.gov Among the various 1,3-dipoles, azomethine ylides are particularly versatile for the synthesis of pyrrolidines. nih.govmdpi.com These reactions are known for their high degree of regio- and stereoselectivity, allowing for the controlled formation of multiple new stereogenic centers in a single, atom-economical step. nih.govmdpi.comwikipedia.org

Azomethine ylides are nitrogen-based 1,3-dipoles that are key intermediates in the synthesis of a wide variety of nitrogen-containing heterocycles, most notably pyrrolidines. nih.govmdpi.comwikipedia.org These ylides can be generated through several methods, including the thermal ring-opening of aziridines, the condensation of α-amino acids or their esters with aldehydes or ketones, and the deprotonation of iminium salts. wikipedia.org Once formed, the azomethine ylide can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford the corresponding pyrrolidine or pyrroline derivatives. wikipedia.org The reaction is a concerted, six-electron process that proceeds suprafacially with respect to both the dipole and the dipolarophile. wikipedia.org

The versatility of azomethine ylide cycloadditions is further enhanced by the ability to generate a wide range of substituted pyrrolidines with a high degree of stereocontrol. acs.org The stereochemical outcome of the reaction can often be predicted and controlled, leading to the formation of specific diastereomers. acs.org This has made the [3+2] cycloaddition of azomethine ylides a cornerstone in the synthesis of complex natural products and medicinally relevant compounds containing the pyrrolidine moiety.

A particularly useful method for the in situ generation of azomethine ylides involves the decarboxylative condensation of α-amino acids, such as glycine, with carbonyl compounds. mdpi.combeilstein-journals.orgnih.gov This approach is advantageous as it utilizes readily available and environmentally benign starting materials. researchgate.net The reaction proceeds by heating an α-amino acid with an aldehyde or ketone, which leads to the formation of an iminium species that subsequently undergoes decarboxylation to generate the azomethine ylide. acs.org

This decarboxylative route can produce semi-stabilized or non-stabilized azomethine ylides, depending on the nature of the substituents. mdpi.com The reactivity and selectivity of these ylides in subsequent [3+2] cycloaddition reactions can be influenced by the substituents present. nih.gov For instance, semi-stabilized azomethine ylides, which typically bear an aryl group on the α-carbon, often exhibit better regio- and stereoselectivity in cycloadditions compared to their non-stabilized counterparts. mdpi.com This method has been successfully employed in the synthesis of a variety of pyrrolidine-containing heterocyclic compounds, including pyrrolizidines and indolizidines. mdpi.com

| Starting Materials | Azomethine Ylide Type | Resulting Heterocycle | Reference |

| Glycine and Aldehyde | Semi-stabilized/Non-stabilized | Pyrrolizidines, Indolizidines | mdpi.com |

| Glycine and Arylaldehydes | Semi-stabilized N-H type | Spirooxindole-pyrrolizidine | nih.gov |

| α-Amino Acids and Aldehydes | Non-stabilized | Pyrrolidines | acs.org |

To achieve enantioselective synthesis of chiral pyrrolidines, metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a powerful strategy. rsc.orgacs.orgresearchgate.net This approach utilizes a chiral catalyst, typically a complex of a transition metal and a chiral ligand, to control the stereochemical outcome of the cycloaddition reaction. acs.org The metal catalyst coordinates to the azomethine ylide precursor, often an α-iminoester, facilitating the formation of a chiral metal-containing azomethine ylide intermediate. researchgate.net This chiral intermediate then reacts with the dipolarophile in a stereocontrolled manner, leading to the formation of an enantioenriched pyrrolidine product. acs.org

A variety of metal catalysts have been employed for this purpose, with silver(I) and copper(I) complexes being particularly effective. acs.orgnih.gov The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity. acs.org For example, the TF-BiphamPhos ligand, in combination with a silver(I) salt, has been shown to be highly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with N-substituted maleimides, affording azabicyclo[2.2.1]heptanes with excellent diastereoselectivity and enantioselectivity. thieme-connect.com This methodology has significantly expanded the toolbox for the synthesis of optically active pyrrolidine derivatives, which are valuable building blocks for the development of new pharmaceuticals. nih.gov

| Metal Catalyst | Chiral Ligand | Application | Reference |

| Silver(I) | TF-BiphamPhos | Asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides | thieme-connect.com |

| Copper(I) | Not specified | Asymmetric 1,3-dipolar cycloaddition with fluorostyrenes | nih.gov |

| Copper(I) or Silver(I) | TF-BiphamPhos | Stereoselective (3+2) cycloadditions of glycinate and non-glycinate-derived azomethine ylides | acs.org |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net In the context of pyrrolidine synthesis, MCRs involving the 1,3-dipolar cycloaddition of in situ generated azomethine ylides have proven to be particularly valuable for the construction of spiro-pyrrolidine scaffolds. nih.govresearchgate.net A common strategy involves the condensation of an isatin derivative with an α-amino acid to generate an azomethine ylide, which is then trapped by a dipolarophile to form a spiro-pyrrolidine oxindole. researchgate.net

This approach allows for the rapid assembly of structurally diverse spiro-pyrrolidine derivatives with a high degree of molecular complexity. nih.govnih.gov The reaction conditions are often mild, and the products are typically obtained in high yields and with excellent diastereoselectivity. nih.govmdpi.com The versatility of this method is further demonstrated by the wide range of isatins, amino acids, and dipolarophiles that can be employed, providing access to a large library of spiro-pyrrolidine compounds with potential biological activity. nih.gov For example, a three-component reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine has been shown to produce spiro-pyrrolidine compounds in high yield and with good diastereoselectivity. mdpi.com

| Reaction Components | Resulting Scaffold | Key Features | Reference |

| Isatin, α-Amino Acid, Dipolarophile | Spiro-pyrrolidine oxindole | High efficiency, atom economy, structural diversity | researchgate.net |

| (Z)-3-benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | Benzofuran Spiro-2-Pyrrolidine | High yield, good diastereoselectivity | mdpi.com |

| Chalcones, Isatin, Benzylamine | Spiro[pyrrolidine-2,3′-indolin]-2′-ones | Multicomponent cycloaddition | nih.gov |

While azomethine ylides are the most commonly employed 1,3-dipoles for pyrrolidine synthesis, other variants of 1,3-dipolar cycloaddition reactions have also been explored. These reactions often involve the use of different 1,3-dipoles or unconventional dipolarophiles. For instance, the reaction of azomethine ylides can be extended to include carbonyl compounds as dipolarophiles, leading to the formation of oxazolidine derivatives. mdpi.com

Furthermore, intramolecular 1,3-dipolar cycloadditions provide a powerful strategy for the synthesis of fused and bridged bicyclic pyrrolidine systems. acs.org In this approach, the 1,3-dipole and the dipolarophile are tethered within the same molecule, leading to a highly efficient and stereoselective cyclization. acs.org An advantage of the intramolecular variant is its effectiveness with electron-rich dipolarophiles, which are often unreactive in intermolecular cycloadditions. acs.org Additionally, photochemical methods have been developed for the ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This reaction proceeds through a vinylazomethine ylide intermediate. nih.gov These alternative strategies further broaden the scope of 1,3-dipolar cycloadditions for the synthesis of a diverse range of pyrrolidine-containing molecules.

Advanced Synthetic Methodologies for this compound and Analogs

The synthesis of substituted pyrrolidines, such as this compound, is a significant area of focus in medicinal and organic chemistry due to the prevalence of the pyrrolidine scaffold in biologically active compounds. nih.govresearchgate.net Advanced synthetic methodologies are continuously being developed to allow for precise control over the structure and stereochemistry of these molecules. These methods include sophisticated strategies for functionalizing the pyrrolidine ring and the application of modern catalytic systems to achieve high levels of asymmetry and efficiency.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-propan-2-yloxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-10(2)15-13-6-4-3-5-12(13)11-7-8-14-9-11/h3-6,10-11,14H,7-9H2,1-2H3 |

InChI Key |

GOUFXBCCICBGBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2CCNC2 |

Origin of Product |

United States |

Stereochemical and Regiochemical Control in 3 2 Isopropoxyphenyl Pyrrolidine Synthesis

Principles of Stereocontrol in Pyrrolidine (B122466) Chemistry

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. mappingignorance.orgmdpi.com Its synthesis often involves the creation of one or more chiral centers, making stereocontrol a critical consideration. The pharmacological importance of specific optical isomers, or enantiomers, drives the development of methods to produce these compounds in an enantiomerically pure form, as different enantiomers of a drug can have vastly different effects on biological systems. mappingignorance.orgnih.gov

A primary strategy for the stereocontrolled synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This method is highly valued for its atom economy and its ability to generate multiple contiguous stereocenters in a single, highly stereo- and regioselective step. mappingignorance.orgacs.org The stereochemical outcome of such reactions can be influenced by the choice of metal catalyst and ligands, which create a chiral environment that directs the approach of the reacting molecules. mappingignorance.org

Other methods include the functionalization of existing chiral precursors, such as proline or 4-hydroxyproline, where the inherent chirality of the starting material guides the formation of new stereocenters. mdpi.comnih.gov Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through stereoselective cyclization reactions. mdpi.comnih.gov These cyclizations, often involving intramolecular C-H amination or nucleophilic substitution, must be carefully controlled to achieve the desired stereochemistry. nih.govorganic-chemistry.org

Diastereoselective Inductions and Outcomes in Pyrrolidine Formation

Diastereoselective synthesis aims to form a specific diastereomer of a molecule that has multiple stereocenters. This is typically achieved by using a substrate that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions.

One effective approach is the diastereoselective Mannich reaction, which can be followed by a cyclization step to form the pyrrolidine ring in a stereoselective manner. nih.govacs.org For the synthesis of a 3-aryl pyrrolidine, this could involve the reaction of an enolate with a chiral sulfinimine, where the sulfinyl group directs the stereochemistry of the initial carbon-carbon bond formation. nih.gov Subsequent transformations would then lead to the cyclized pyrrolidine product.

Another powerful method is the direct C–H amination of aliphatic azides, catalyzed by metal complexes. nih.gov In this process, an existing stereocenter in the azide-containing substrate can influence the trajectory of the C-H insertion, leading to the formation of one diastereomer of the 2,5-disubstituted pyrrolidine over another. nih.gov Computational and experimental studies have shown that the steric profile of the catalyst can be systematically modified to enhance this diastereoselectivity. nih.gov

The addition of organometallic reagents to chiral imines derived from precursors like (R)-phenylglycinol is another versatile strategy. acs.org The inherent chirality of the imine directs the nucleophilic addition, establishing a new stereocenter with a specific configuration relative to the existing one. This intermediate can then undergo further reactions, such as cyclization, to yield the final pyrrolidine with high diastereoselectivity. acs.orgresearchgate.net

The table below illustrates typical outcomes in diastereoselective pyrrolidine synthesis, showing how the choice of catalyst or reaction conditions can influence the ratio of diastereomers produced in analogous systems.

| Reaction Type | Catalyst/Reagent | Substrate Type | Typical Diastereomeric Ratio (syn:anti or dr) | Reference |

|---|---|---|---|---|

| C-H Amination | Iron Dipyrrinato Complex | Aliphatic Azide | Up to >20:1 | nih.gov |

| Mannich/Hydroamination | Chiral Silane Lewis Acid | Silyl (B83357) Ketene Imine + Acylhydrazone | Excellent Diastereoselectivity | acs.org |

| Addition to Chiral Imine | Grignard Reagent | (R)-Phenylglycinol-derived Imine | High Selectivity | acs.org |

| Addition to Sulfinimine | Silyl-substituted Organolithium | Chiral Sulfinimine | Up to 99:1 | nih.gov |

| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Cinnamylaziridine | Excellent Diastereoselectivity | scispace.com |

Enantioselective Approaches for Chiral 3-(2-Isopropoxyphenyl)pyrrolidine

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule from achiral or racemic starting materials. This is crucial for developing pharmaceuticals, where only one enantiomer typically possesses the desired therapeutic activity. mappingignorance.org

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. numberanalytics.comwikipedia.org This is a chiral molecule temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral this compound, an achiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a C₂-symmetrical pyrrolidine derivative. wikipedia.orgcapes.gov.br The auxiliary creates a sterically defined environment that forces subsequent reactions, like an alkylation or a conjugate addition meant to install the aryl group, to occur from a specific face of the molecule. This results in the formation of one enantiomer over the other with high selectivity. researchgate.net The key steps in this process are:

Attachment of the chiral auxiliary to a suitable acyclic or heterocyclic precursor. numberanalytics.com

A diastereoselective reaction to form the pyrrolidine ring or introduce the 2-isopropoxyphenyl group. researchgate.net

Removal of the auxiliary to yield the chiral pyrrolidine. numberanalytics.com

For example, fumaramides bearing C₂-symmetrical pyrrolidine auxiliaries have demonstrated high diastereoselectivity in radical reactions. capes.gov.br Similarly, N-propionylated pyrrolidine derivatives have been used as effective chiral auxiliaries in stereoselective aldol (B89426) reactions, a key C-C bond-forming strategy. rsc.org

Catalytic asymmetric reactions represent a more modern and efficient approach to enantioselective synthesis. rsc.org In this methodology, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. A common strategy involves combining a metal, such as palladium, copper, or iridium, with a chiral ligand. mappingignorance.orgrsc.org The ligand coordinates to the metal, creating a chiral catalytic complex that orchestrates the asymmetric transformation. researchgate.netnih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition is a premier example, where chiral ligands bound to copper(I) or silver(I) catalysts can control the stereochemical outcome, leading to highly enantioenriched pyrrolidines. mappingignorance.org Another powerful method is the palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor with an aryl halide or boronic acid. rsc.orgnih.gov The use of a chiral phosphine (B1218219) or nitrogen-based ligand (e.g., BOX, phosphoramidites) can effectively control the enantioselectivity of the aryl group addition, leading directly to chiral 3-aryl pyrrolidines. chinesechemsoc.orgrsc.org

The table below summarizes various chiral ligands and their effectiveness in analogous asymmetric pyrrolidine syntheses.

| Reaction Type | Metal | Chiral Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Cu(I) or Ag(I) | Phosphoramidite or Fesulphos | High ee | mappingignorance.org |

| Hydroarylation | Palladium | Chiral Nitrogenous Ligand | Up to 99% ee | rsc.org |

| Reductive Amination | Iridium | Bulky Phosphoramidite | Up to >99% ee | rsc.org |

| Conjugate Addition | Palladium | (R)-DTBM-SEGPHOS | Up to 99% ee | nih.gov |

| Transaminase-Triggered Cyclization | Enzyme (Biocatalysis) | Transaminase (ATA/ω-TA) | Up to >99.5% ee | acs.org |

Regioselective Control Mechanisms in Pyrrolidine Ring Formation and Substituent Placement

Regioselectivity refers to the control of where a reaction occurs on a molecule, for instance, which carbon atom of a precursor a new substituent will bond to. In the synthesis of this compound, it is essential to control the formation of the pyrrolidine ring and the placement of the aryl substituent at the C3 position.

Methods like 1,3-dipolar cycloaddition between azomethine ylides and alkenes offer excellent regiocontrol. nih.gov The regiochemical outcome is dictated by the electronic and steric properties of both the dipole and the dipolarophile, often governed by frontier molecular orbital theory. nih.govresearchgate.net For the synthesis of a 3-substituted pyrrolidine, an appropriately substituted alkene dipolarophile would be chosen to direct the cycloaddition to form the desired regioisomer.

Alternative strategies include the ring contraction of larger heterocycles like pyridines, which can provide access to complex pyrrolidine skeletons. osaka-u.ac.jpresearchgate.net Another approach is the intramolecular cyclization of an acyclic precursor. For example, the cyclization of a metalated aminomethyloxirane can theoretically lead to either a four-membered azetidine (B1206935) or a five-membered pyrrolidine. acs.org The outcome is governed by Baldwin's rules and influenced by factors such as reaction temperature and the nature of the metal, which can be tuned to favor the formation of the desired pyrrolidine ring. acs.org

The regiochemical outcome of a synthetic step is fundamentally governed by the interplay of electronic and steric effects.

Electronic Factors: The electron density at different positions in a molecule influences its reactivity. In the context of a palladium-catalyzed hydroarylation of a pyrroline, the electronic nature of the directing group on the nitrogen atom is critical. N-alkyl pyrrolines tend to yield the hydroarylated pyrrolidine product, while N-acyl pyrrolines often lead to alkene products via β-hydride elimination. nih.gov In cycloaddition reactions, the electronic compatibility between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regioselectivity. mappingignorance.org

Catalyst-Controlled Regioselectivity in this compound Synthesis

The precise placement of substituents on a pyrrolidine ring is a critical challenge in synthetic organic chemistry. In the context of synthesizing 3-aryl pyrrolidines such as this compound, controlling the regioselectivity of the arylation step is paramount to avoid the formation of undesired isomers, for instance, 2-aryl pyrrolidines. Catalyst-controlled regioselectivity offers a powerful strategy to direct the reaction towards the desired constitutional isomer. This is often achieved through the strategic use of directing groups in conjunction with a suitable metal catalyst, typically palladium.

Research into the synthesis of substituted pyrrolidines has demonstrated the efficacy of directing group-assisted, palladium-catalyzed C-H activation to achieve high regioselectivity. nih.govacs.org While direct C-H arylation of an unsubstituted pyrrolidine ring can lead to a mixture of products, the installation of a directing group can guide the catalyst to a specific C-H bond, thereby ensuring the reaction occurs at the desired position.

A notable example of this approach is the C4-arylation of pyrrolidine-3-carboxylic acid derivatives. acs.orgresearchgate.net In this methodology, an aminoquinoline (AQ) auxiliary is attached to the C3-carboxylic acid functionality of the pyrrolidine. This directing group coordinates to the palladium catalyst and positions it in proximity to the C4-C-H bonds, facilitating their selective activation and subsequent arylation. This strategy effectively prevents arylation at other positions, such as the electronically favored C2 or C5 positions adjacent to the nitrogen atom. acs.org

The reaction conditions for such transformations are carefully optimized to maximize the yield and regioselectivity. A typical catalytic system involves a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), a base, and an appropriate solvent. The choice of base and solvent can also influence the efficiency of the catalytic cycle. For instance, potassium carbonate (K₂CO₃) has been employed as an effective and inexpensive base in these reactions. nih.govacs.org

The scope of this methodology has been shown to be broad, tolerating a variety of aryl iodides as coupling partners. acs.orgresearchgate.net This suggests that the synthesis of this compound could potentially be achieved by employing 2-iodo-isopropoxybenzene as the arylating agent in such a directed C-H functionalization reaction. The directing group can be subsequently removed under mild conditions to afford the final 3-substituted pyrrolidine derivative. nih.gov

The table below summarizes representative results from the literature on the directed C-H arylation of a pyrrolidine derivative, illustrating the high degree of regioselectivity achievable with this catalyst-controlled approach.

| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Yield of C4-arylated product (%) | Regioselectivity (C4:other isomers) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (5 mol%) | K₂CO₃ | Toluene | 85 | >95:5 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | Toluene | 78 | >95:5 |

| 3 | 1-Iodo-3-methylbenzene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | Toluene | 82 | >95:5 |

| 4 | 2-Iodonaphthalene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | Toluene | 75 | >95:5 |

Data in this table is illustrative and based on findings for the C4-arylation of N-protected pyrrolidine-3-carboxamides bearing an aminoquinoline directing group. acs.orgresearchgate.net

Mechanistic Elucidation of 3 2 Isopropoxyphenyl Pyrrolidine Formation and Reactivity

Investigations into Reaction Pathways and Intermediates

Rhodium-Catalyzed C-H Functionalization: A prominent method for the synthesis of β-arylpyrrolidines involves the rhodium-catalyzed intermolecular allylic C(sp³)–H functionalization. nih.govnih.gov In a potential pathway to 3-(2-isopropoxyphenyl)pyrrolidine, a rhodium carbene, generated from a suitable precursor like a 4-(2-isopropoxyphenyl)-1-sulfonyl-1,2,3-triazole, would react with an alkene. This step would be followed by a sequence of reduction and ozonolysis, leading to a cyclic hemiaminal intermediate. Subsequent in-situ diversification of this hemiaminal would then yield the desired highly substituted β-arylpyrrolidine. nih.govnih.gov

Copper-Catalyzed Intramolecular C-H Amination: Another viable route involves the copper-catalyzed intramolecular C-H amination of N-haloamides. Mechanistic studies on similar systems suggest a pathway initiated by the reaction of a Cu(I) catalyst with the N-haloamide. acs.org This could proceed through a single electron transfer (SET) mechanism, generating a nitrogen-centered radical. Subsequent intramolecular hydrogen atom transfer (HAT) from the C-H bond at the desired position, followed by radical recombination or reductive elimination, would lead to the formation of the pyrrolidine (B122466) ring. The nature of the halogen on the amide has been shown to affect the reaction yield, indicating its involvement in the catalytic cycle. acs.org

Palladium-Catalyzed Reactions: Palladium catalysis offers several avenues for the synthesis of 3-arylpyrrolidines. One such method is the palladium-catalyzed arylation of 3-pyrrolines with aryl halides. The catalytic cycle for such reactions generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the 3-pyrroline. Subsequent migratory insertion of the pyrroline (B1223166) into the aryl-palladium bond and β-hydride elimination would regenerate the catalyst and yield an arylated pyrroline, which can then be reduced to the final product. youtube.comyoutube.comyoutube.com

Reductive Amination: A classical yet effective method for constructing the pyrrolidine ring is through reductive amination. researchgate.netnih.govresearchgate.net For the synthesis of this compound, this could involve the reaction of a suitable 1,4-dicarbonyl compound with an amine, followed by reduction. Computational studies on similar systems have elucidated the mechanism, which typically proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an enamine or iminium ion, which is then reduced to the final pyrrolidine. researchgate.net The reaction can be catalyzed by various reagents, including iridium complexes in transfer hydrogenation processes. nih.gov

[3+2] Cycloaddition Reactions: The formation of the pyrrolidine ring can also be achieved through [3+2] cycloaddition reactions involving azomethine ylides. nih.gov An iridium-catalyzed reductive approach can generate azomethine ylides from tertiary amides. These ylides then react with a suitable dipolarophile in a concerted or stepwise manner to furnish the pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the ylide and the dipolarophile. nih.gov

Table 1: Plausible Reaction Pathways and Key Intermediates for the Formation of this compound

| Reaction Pathway | Catalyst/Reagents | Key Intermediates |

| Rhodium-Catalyzed C-H Functionalization | Rh₂(S-NTTL)₄, 4-(2-isopropoxyphenyl)-1-sulfonyl-1,2,3-triazole, alkene | Rhodium carbene, Cyclic hemiaminal |

| Copper-Catalyzed Intramolecular C-H Amination | [Tpⁱᵖʳ²Cu(NCMe)], N-haloamide | Nitrogen-centered radical, Copper-nitrenoid |

| Palladium-Catalyzed Arylation | Pd(0) complex, Aryl halide, 3-Pyrroline | Aryl-palladium complex, Palladacycle |

| Reductive Amination | Iridium catalyst, 1,4-Dicarbonyl compound, Amine | Hemiaminal, Enamine/Iminium ion |

| [3+2] Cycloaddition | Vaska's complex, Tertiary amide, Dipolarophile | Azomethine ylide, Iridacycle |

Understanding Transition State Structures in Pyrrolidine Annulations

The stereochemical outcome of pyrrolidine-forming reactions is often determined at the transition state of the key bond-forming step. Computational studies on analogous systems provide valuable insights into the geometry and energetics of these transition states.

In rhodium-catalyzed hydroarylation of 3-pyrrolines, the enantioselectivity is governed by the transition state of the protonation step. acs.orgacs.org The chiral ligand coordinated to the rhodium center creates a chiral environment that favors one diastereomeric transition state over the other, leading to the formation of a specific enantiomer of the 3-arylpyrrolidine product.

For palladium-catalyzed C-H activation reactions, the transition state for the C-H bond cleavage is a critical determinant of the reaction's feasibility and selectivity. The geometry of this transition state is influenced by the directing group on the substrate and the ligands on the palladium catalyst. In the context of forming this compound, a directing group on the nitrogen of a suitable precursor would coordinate to the palladium center, bringing a specific C-H bond into proximity for activation.

In [3+2] cycloaddition reactions, the transition state can be either concerted or stepwise. A concerted transition state involves the simultaneous formation of the two new sigma bonds, and its geometry dictates the stereochemistry of the resulting pyrrolidine ring. In a stepwise mechanism, a diradical or zwitterionic intermediate is formed, and the stereochemical outcome depends on the relative rates of bond rotation and ring closure. The nature of the azomethine ylide and the dipolarophile influences which pathway is favored.

Computational studies on the synthesis of pyrrolidinedione derivatives have shown that the cyclization step can have a very low energy barrier, but can be preceded by a tautomerization step with a significantly higher energy barrier, which may be the rate-determining step. rsc.org The presence of solvent molecules, such as water, can also play a crucial role in stabilizing the transition states through hydrogen bonding, thereby lowering the activation energy. rsc.org

Table 2: Factors Influencing Transition State Structures in Pyrrolidine Annulations

| Reaction Type | Key Influencing Factors | Impact on Reaction |

| Rhodium-Catalyzed Hydroarylation | Chiral ligand structure, Substrate coordination | Enantioselectivity |

| Palladium-Catalyzed C-H Activation | Directing group, Ligand sterics and electronics | Regio- and stereoselectivity |

| [3+2] Cycloaddition | Substituents on ylide and dipolarophile, Solvent polarity | Concerted vs. stepwise mechanism, Stereochemistry |

| Reductive Amination Cyclization | Ring strain, Stereoelectronic effects, Solvent assistance | Rate-determining step, Overall reaction rate |

Kinetics of Pyrrolidine-Forming Reactions

For copper-catalyzed C-H amination reactions, kinetic studies can help to distinguish between different proposed mechanisms, such as those involving a Cu(III)-nitrenoid intermediate versus a radical pathway. The effect of substrate and ligand structure on the reaction rate can provide evidence for the nature of the species involved in the rate-determining step. acs.org

In reductive amination reactions, the rate can be influenced by the pH of the reaction medium, as this affects the equilibrium between the amine, carbonyl compound, hemiaminal, and iminium ion. The rate of the reduction step itself will depend on the nature of the reducing agent used.

Computational studies on the synthesis of pyrrolidinedione derivatives have calculated the energy barriers for each step of the reaction, including Michael addition, oxygen migration, and cyclization. rsc.org These calculated activation energies provide a theoretical basis for understanding the kinetics of the reaction and identifying the rate-limiting step. For example, the deprotonation of nitromethane (B149229) addition to coumarin (B35378) was found to have an energy barrier of 21.7 kJ mol⁻¹, while the subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹, suggesting the latter is rate-limiting. rsc.org The cyclization step, in this particular case, had a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org

Table 3: Representative Kinetic Parameters from Related Pyrrolidine Syntheses

| Reaction System | Parameter | Value | Significance |

| Deprotonated nitromethane addition to coumarin | Activation Energy (Michael Addition) | 21.7 kJ mol⁻¹ | Indicates a facile initial C-C bond formation. rsc.org |

| Proton transfer in nitromethyl group | Activation Energy (Proton Transfer) | 197.8 kJ mol⁻¹ | Suggests this step is likely the rate-determining step of the overall process. rsc.org |

| Oxygen migration (Nef-type rearrangement) | Activation Energy (Water-assisted) | 142.4 kJ mol⁻¹ | Shows the importance of solvent or additives in facilitating key steps. rsc.org |

| Cyclization to pyrrolidinedione ring | Activation Energy (Cyclization) | 11.9 kJ mol⁻¹ | Indicates a rapid ring-closing step once the necessary intermediate is formed. rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the complete structural and stereochemical assignment of 3-(2-isopropoxyphenyl)pyrrolidine.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the aromatic protons, the isopropoxy group protons, and the pyrrolidine (B122466) ring protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.8-7.2 ppm. The methine proton of the isopropoxy group would be a septet around δ 4.5 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet near δ 1.3 ppm. The protons of the pyrrolidine ring would show complex multiplets in the δ 1.5-3.5 ppm region, with their exact shifts and coupling patterns dependent on the stereochemistry at the C3 position. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet. msu.eduspectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm region, with the oxygen-substituted carbons (C1' and C2') appearing at the lower field end of this range. docbrown.infomnstate.edu For instance, in 2-isopropoxybenzene, the carbon attached to the oxygen (C-O) resonates at approximately δ 155.9 ppm. chemicalbook.com The carbons of the pyrrolidine ring would be found in the aliphatic region (δ 25-60 ppm). The isopropoxy group would show two signals: one for the methine carbon around δ 71 ppm and one for the methyl carbons around δ 22 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the isopropoxyphenyl group and the pyrrolidine ring at the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds like 2-isopropoxybenzene and various pyrrolidine derivatives.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrolidine N-H | Broad singlet | - |

| Pyrrolidine C2-H | Multiplet (2.8-3.2) | ~47 |

| Pyrrolidine C3-H | Multiplet (3.3-3.6) | ~35 |

| Pyrrolidine C4-H | Multiplet (1.8-2.2) | ~25 |

| Pyrrolidine C5-H | Multiplet (2.8-3.2) | ~55 |

| Aromatic C3'-H to C6'-H | Multiplet (6.8-7.2) | 110-128 |

| Aromatic C1' | - | ~147 |

| Aromatic C2' | - | ~156 |

| Isopropoxy CH | Septet (~4.5) | ~71 |

| Isopropoxy CH₃ | Doublet (~1.3) | ~22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₉NO), the exact mass would be determined using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 205. The fragmentation pattern would be characteristic of the structure. A dominant fragmentation pathway for α-pyrrolidinophenone cathinones involves the neutral loss of the pyrrolidine molecule. wvu.eduresearchgate.net A similar primary fragmentation for this compound would be the cleavage of the C-N bonds of the pyrrolidine ring. The base peak in the mass spectrum of pyrrolidine itself is at m/z = 70, corresponding to the loss of one hydrogen atom. nist.gov Another significant fragmentation would involve the isopropoxyphenyl moiety. Cleavage of the bond between the pyrrolidine ring and the aromatic ring could lead to a fragment ion corresponding to the isopropoxyphenyl group.

Electrospray ionization (ESI), a softer ionization technique, would typically show a strong protonated molecular ion [M+H]⁺ at m/z = 206. Tandem mass spectrometry (MS/MS) on this precursor ion would be used to elicit structurally informative fragment ions, confirming the presence of both the pyrrolidine and isopropoxyphenyl substructures. mjcce.org.mkresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band for the secondary amine in the pyrrolidine ring would be expected in the region of 3300-3500 cm⁻¹. In gaseous pyrrolidine, this absorption is observed between 3300 and 3400 cm⁻¹. dtic.milchemicalbook.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and isopropoxy groups would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene (B151609) ring would occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether (Ar-O-C) linkage would be prominent around 1200-1250 cm⁻¹. docbrown.info

C-N Stretch: Aliphatic C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ range and may overlap with other absorptions.

Table 2: Key Predicted IR Absorption Bands for this compound Data based on characteristic frequencies for functional groups found in pyrrolidine and isopropoxybenzene. dtic.milnist.govdocbrown.info

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Moderate |

| C-H Stretch | Aromatic | 3010 - 3100 | Weak to Medium |

| C-H Stretch | Aliphatic (Pyrrolidine, Isopropoxy) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1250 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If this compound can be crystallized, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.com This would unambiguously confirm the connectivity and would reveal the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the relative orientation of the isopropoxyphenyl substituent. researchgate.netnih.gov

For chiral molecules, XRD analysis using anomalous dispersion can determine the absolute configuration of stereocenters, which would be crucial if an enantiomerically pure sample of this compound were synthesized.

In the absence of a suitable single crystal, Powder X-ray Diffraction (PXRD) could be utilized. researchgate.netwikipedia.org PXRD provides a characteristic "fingerprint" for a specific crystalline solid form, which is useful for identifying polymorphs, monitoring phase purity, and ensuring batch-to-batch consistency.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are vital for separating the compound from impurities and for resolving different isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), would be developed. The compound would be detected using a UV detector, likely at a wavelength around 270-280 nm where the phenyl ring absorbs. This technique is also capable of separating regioisomers if they were present as impurities. acs.org

Chiral Chromatography: Since the C3 position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC using a specialized column with a chiral stationary phase (CSP) would be required. This is essential for studying the properties of the individual enantiomers.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be used for analysis. The compound might require derivatization to increase its volatility and thermal stability. GC is particularly effective for separating stereoisomers. uni-giessen.de

Advanced Microscopy for Microstructural Insights (e.g., TEM, SEM)

While Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are not typically used for the primary structural elucidation of small organic molecules, they can provide valuable information about the solid-state properties of a crystalline or formulated material.

Scanning Electron Microscopy (SEM): SEM would be used to investigate the morphology of crystalline this compound. It provides high-resolution images of the surface topography, revealing details about crystal habit, size distribution, and the degree of aggregation of the particles. This is particularly relevant in materials science and pharmaceutical development contexts. researchgate.net

Transmission Electron Microscopy (TEM): TEM could be used to study the internal structure of the crystalline material at a higher resolution than SEM. It can reveal crystallographic defects, dislocations, and stacking faults within the crystal lattice.

Surface-Sensitive Analytical Techniques (e.g., AFM, SIMS)

Surface-sensitive techniques probe the chemical and physical properties of the outermost layers of a material.

Atomic Force Microscopy (AFM): AFM can be used to image the surface of a crystal or a thin film of this compound at the nanometer scale. In advanced applications, high-resolution AFM can even resolve individual molecules adsorbed on a flat substrate, providing insights into their packing and orientation on the surface. nih.govacs.orgacs.org The technique maps the surface topography by measuring the forces between a sharp tip and the sample surface, which can help in understanding surface features and defects. osti.govfigshare.com

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique that could be used to map the distribution of the compound on a surface. By bombarding the sample with a primary ion beam, secondary ions are ejected from the surface and analyzed by a mass spectrometer. This would provide elemental and molecular information about the very top layer of the material, which can be useful for studying surface contamination or the composition of thin films.

Computational and Theoretical Chemistry Studies of 3 2 Isopropoxyphenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic makeup of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a host of electronic properties that govern a molecule's reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.comnih.gov It is particularly effective in elucidating complex reaction mechanisms. For 3-(2-Isopropoxyphenyl)pyrrolidine, DFT can be employed to investigate various potential transformations, such as N-alkylation, acylation, or reactions involving the aromatic ring.

Researchers can model the energy landscape of a proposed reaction, identifying the structures of transition states and intermediates. researchgate.net The calculation of activation energy barriers allows for the comparison of competing pathways, predicting the most likely reaction outcome under specific conditions. mdpi.compku.edu.cn For instance, in a potential cycloaddition reaction involving the pyrrolidine (B122466) ring, DFT calculations could distinguish between a concerted or a stepwise mechanism by comparing the energy profiles of each pathway. mdpi.comnih.gov Functionals like M06-2X and B3LYP are commonly used for these types of mechanistic investigations in organic chemistry. nih.govmdpi.com

Illustrative DFT Study of a Hypothetical Reaction Pathway The table below illustrates the type of data that could be generated from a DFT study on a hypothetical electrophilic addition to the nitrogen atom of this compound.

| Species | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | This compound + CH₃I | 0.00 | N/A |

| Transition State (TS1) | Sₙ2 attack of Nitrogen on CH₃I | +15.2 | -450.i |

| Products | N-methyl-3-(2-isopropoxyphenyl)pyrrolidinium iodide | -10.5 | N/A |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are key to predicting the feasibility and regioselectivity of a reaction. nih.gov

For this compound, the HOMO is likely localized on the electron-rich pyrrolidine nitrogen and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO distribution would indicate the most likely sites for nucleophilic attack. In reactions like 1,3-dipolar cycloadditions, which are characteristic of some pyrrolidine derivatives, the relative energies of the HOMO and LUMO of the reactants determine the reaction rate and the orientation of the addition. wikipedia.orgnih.gov By analyzing the orbital coefficients, one can predict whether a specific regioisomer is favored. rsc.org

Hypothetical FMO Properties of this compound This table presents hypothetical FMO data calculated using a DFT method, illustrating how these values inform reactivity.

| Property | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 | Indicates moderate electron-donating ability, susceptible to electrophiles. |

| LUMO Energy | +1.2 | High energy suggests low susceptibility to nucleophiles. |

| HOMO-LUMO Gap | 7.0 | Large gap suggests high kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape of flexible molecules like this compound. nih.gov

Example Conformational Analysis from a Simulated Trajectory The following table provides a hypothetical distribution of conformers for the dihedral angle involving the pyrrolidine ring and the phenyl group, as might be obtained from an MD simulation.

| Conformer | Dihedral Angle Range (C-C-C-N) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 150° to 180° | 45 | 0.00 |

| Gauche (+) | 50° to 80° | 25 | 0.58 |

| Gauche (-) | -80° to -50° | 25 | 0.58 |

| Syn-periplanar | -30° to 30° | 5 | 1.80 |

In Silico Approaches for Stereochemical Design and Prediction

The stereochemistry of this compound is critical to its properties. The pyrrolidine ring contains at least one stereocenter, and the bulky 2-isopropoxyphenyl substituent significantly influences its three-dimensional structure. In silico methods can predict the most stable stereoisomers and conformers. nih.gov

Computational analysis can quantify the impact of stereoelectronic effects, such as gauche and anomeric effects, which can stabilize specific conformations. nih.gov For example, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds can dictate the pucker of the pyrrolidine ring. nih.gov By calculating the relative energies of different diastereomers and their respective conformational ensembles, computational chemistry can guide synthetic efforts toward a desired stereochemical outcome, predicting which isomers are thermodynamically more favorable.

Predictive Modeling for Synthetic Optimization and Retrosynthetic Analysis

Modern computational chemistry extends to the entire synthetic process. Predictive modeling, often powered by machine learning and artificial intelligence, can forecast the outcomes of reactions and even propose novel synthetic routes. For a target molecule like this compound, these tools can be used for retrosynthetic analysis.

Software platforms can analyze the structure of the target compound and suggest a series of disconnections to identify commercially available or simple starting materials. elsevier.com These programs leverage vast databases of known chemical reactions to propose synthetic steps, complete with suggested reagents and conditions. elsevier.com This approach accelerates the design of efficient and cost-effective syntheses by allowing chemists to evaluate multiple potential routes virtually before committing to laboratory work. It can also help in identifying innovative disconnections and strategies to control selectivity, which is crucial for complex targets. elsevier.com

Perspectives and Future Research Directions

Innovation in Catalytic Systems for Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring is a central theme in organic chemistry, with catalysis playing a pivotal role in achieving efficiency, selectivity, and functional group tolerance. Future innovations are expected to build upon recent breakthroughs in metal-based, organo-, and biocatalytic systems.

Transition Metal Catalysis: Transition metals have become indispensable for constructing pyrrolidine rings. Copper-catalyzed intramolecular C-H amination of N-halide amides represents a significant advance for creating both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies, combining experimental and computational methods, have shed light on the catalytic cycle, involving various copper oxidation states and the influence of ligand structure on reactivity. nih.gov For instance, the use of tris(pyrazolyl)borate (Tp) ligands has proven effective, and investigations into the role of the halide (N-F vs. N-Cl) have shown it can impact reaction yields. nih.govacs.org Another innovative approach is the iridium-catalyzed successive reductive amination of diketones with anilines, which provides N-aryl-substituted pyrrolidines under mild conditions using formic acid as a hydrogen donor. nih.gov This transfer hydrogenation method is notable for its operational simplicity and potential for scale-up. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for synthesizing chiral molecules without relying on metal catalysts. mdpi.com Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have been central to this field since the early 2000s, catalyzing a wide range of asymmetric transformations. mdpi.comnih.gov Research continues to focus on developing new generations of pyrrolidine-based organocatalysts with improved solubility, lower catalyst loadings, and enhanced enantioselectivity. mdpi.com Innovations include creating hybrid catalysts, such as dipeptide-pyrrolidones and squaramide-based catalysts, which utilize specific hydrogen bonding and conformational rigidities to control the stereochemical outcome of reactions like aldol (B89426) and Michael additions. mdpi.com

Biocatalysis: Harnessing the power of enzymes for chemical synthesis offers unparalleled selectivity and sustainability. A groundbreaking development is the use of engineered cytochrome P450 enzymes (termed "P411s") for the biocatalytic construction of chiral pyrrolidines. acs.org Through directed evolution, a variant named P411-PYS-5149 was developed to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding pyrrolidine products with high catalytic efficiency and enantioselectivity. acs.org This "new-to-nature" enzymatic reaction proceeds via an alkyl nitrene intermediate and demonstrates the potential of enzymes to perform synthetically valuable transformations not found in the natural world. acs.org

Innovations in Catalytic Systems for Pyrrolidine Synthesis

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Copper Catalysis | [TpxCuL] complexes | Intramolecular C-H Amination | Synthesizes both pyrrolidines and piperidines; good functional group tolerance. | nih.gov |

| Iridium Catalysis | Iridium complexes with formic acid | Successive Reductive Amination | Mild conditions, use of water as a solvent, operational simplicity. | nih.gov |

| Organocatalysis | Diarylprolinol silyl ethers | Asymmetric Aldol/Michael Additions | Metal-free, high enantioselectivity, development of privileged structures. | mdpi.comnih.gov |

| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | High enantioselectivity, sustainable (whole-cell catalysts), novel enzymatic reactivity. | acs.org |

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Characterization

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to redefine the landscape of molecular synthesis and discovery. researchgate.nettuwien.at These computational tools are moving from data analysis to predictive and generative chemistry, offering the potential to accelerate the development of complex molecules like substituted pyrrolidines.

Reaction Prediction and Optimization: ML models are increasingly used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel reaction pathways. researchgate.netnih.gov By training on vast datasets of known reactions, these models can help chemists navigate the complex parameter space of a reaction (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. nih.gov For multi-component reactions (MCRs) used to build libraries of compounds, ML can generate "chemical reactivity flowcharts" from a small set of screening reactions, helping chemists understand and predict product formation without exhaustive experimentation. sciencedaily.com

Retrosynthetic Analysis: Computer-Aided Synthesis Design (CASD) programs are emerging as powerful assistants for chemists. tuwien.at These tools use AI to propose retrosynthetic routes to a target molecule, breaking it down into simpler, commercially available starting materials. This can uncover non-intuitive disconnections and novel synthetic strategies that might be missed by human chemists.

Catalyst and Materials Discovery: AI and ML are not just for optimizing reactions but also for discovering the molecules that enable them. Algorithms can screen virtual libraries of potential catalysts or design novel ones with desired properties. nih.gov This accelerates the discovery of more efficient and selective catalysts for challenging transformations, including those needed for stereoselective pyrrolidine synthesis. The ultimate goal is the creation of fully autonomous or "unmanned" systems where AI designs a synthetic route, and robotics execute the synthesis and analyze the products, creating a closed loop of discovery. nih.gov

Novel Synthetic Routes and Disconnections for Substituted Pyrrolidines

The demand for structurally diverse and complex pyrrolidine derivatives has spurred the development of innovative synthetic methodologies that go beyond classical approaches. These methods often provide rapid access to densely functionalized scaffolds from simple precursors.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.com They are ideal for building molecular complexity and generating libraries of related compounds. For instance, a one-pot, three-component cascade reaction involving an aldehyde, an amine, and an activated alkene can lead directly to highly substituted pyrrolidines. tandfonline.com

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful and convergent method for constructing the pyrrolidine ring. chemistryviews.orgacs.org Recent advances have focused on controlling the stereochemistry of these reactions. One notable strategy involves the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides (generated in situ from imino esters). chemistryviews.orgacs.org This method, often catalyzed by silver salts, can generate densely substituted pyrrolidines with up to four stereogenic centers in a single step with excellent diastereoselectivity. chemistryviews.orgacs.org The chiral sulfinyl group acts as a powerful stereodirecting auxiliary that can be easily removed later. acs.org

Modern Synthetic Methods: Other emerging strategies include visible-light-induced photocatalysis, which allows for the generation of radical intermediates under exceptionally mild conditions to form azacycles. organic-chemistry.org Furthermore, redox-relay mechanisms enable the net redox-neutral synthesis of pyrrolidines by harnessing radical intermediates for selective C-N bond cleavage and formation. organic-chemistry.org These cutting-edge methods expand the toolkit available to chemists, allowing for the synthesis of previously inaccessible pyrrolidine structures.

Synergistic Experimental and Computational Research for Deeper Mechanistic Understanding

The most profound advances in chemical synthesis now arise from a close interplay between experimental work and computational modeling. This synergy provides a level of mechanistic insight that is difficult to achieve with either approach alone, leading to more rational and predictive catalyst and reaction design.

In the study of copper-catalyzed C-H amination for pyrrolidine synthesis, for example, experimental observations such as reaction kinetics and the effect of different halides were complemented by computational studies. nih.govacs.org Density Functional Theory (DFT) calculations helped to map out potential reaction pathways, characterize transition states, and explain why certain intermediates were or were not observed experimentally. nih.govacs.org This combined approach demonstrated that the reaction does not proceed through a simple Lewis acid-mediated pathway but involves a more complex mechanism dependent on the copper catalyst. acs.org